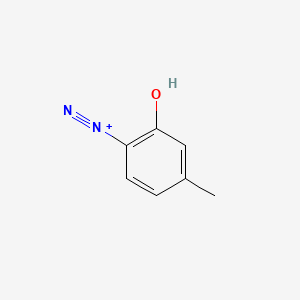
Benzenediazonium, 2-hydroxy-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenediazonium, 2-hydroxy-4-methyl- is an aromatic diazonium compound. It is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring, which also contains a hydroxyl group (-OH) at the second position and a methyl group (-CH₃) at the fourth position. This compound is notable for its reactivity and is commonly used in organic synthesis, particularly in the preparation of azo dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenediazonium, 2-hydroxy-4-methyl- typically involves the diazotization of 2-hydroxy-4-methylaniline. The process includes the following steps:
Diazotization Reaction: 2-hydroxy-4-methylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Reaction Conditions: The reaction is carried out in an acidic medium to ensure the stability of the diazonium ion.
Industrial Production Methods: Industrial production of benzenediazonium, 2-hydroxy-4-methyl- follows similar principles but on a larger scale. The process is optimized for efficiency and safety, often involving continuous flow reactors to maintain precise control over reaction conditions and minimize the risk of decomposition.
Chemical Reactions Analysis
Types of Reactions: Benzenediazonium, 2-hydroxy-4-methyl- undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxyl groups, and cyanides.
Coupling Reactions: The compound can react with phenols or aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N).
Common Reagents and Conditions:
Substitution Reactions: Common reagents include potassium iodide, copper(I) chloride, and copper(I) bromide. These reactions are typically carried out at low temperatures to prevent decomposition.
Coupling Reactions: These reactions often involve phenols or aromatic amines in alkaline conditions, with the diazonium salt added slowly to the reaction mixture.
Major Products:
Substitution Reactions: Products include iodobenzene, chlorobenzene, and bromobenzene.
Coupling Reactions: Products include azo dyes, which are used in various industrial applications.
Scientific Research Applications
Benzenediazonium, 2-hydroxy-4-methyl- has several scientific research applications:
Chemistry: It is used in the synthesis of azo dyes, which are important in the textile industry for coloring fabrics.
Biology: Azo compounds derived from this diazonium salt are used as biological stains and indicators.
Medicine: Some azo dyes have been investigated for their potential use in pharmaceuticals, particularly as antimicrobial agents.
Industry: The compound is used in the production of pigments, inks, and other colorants.
Mechanism of Action
The mechanism of action of benzenediazonium, 2-hydroxy-4-methyl- involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, including:
Electrophilic Substitution: The diazonium ion acts as an electrophile, reacting with nucleophiles to form substituted benzene derivatives.
Coupling Reactions: The diazonium ion couples with phenols or aromatic amines to form azo compounds, which are characterized by their vibrant colors.
Comparison with Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium sulfate
- Benzenediazonium tetrafluoroborate
Comparison:
- Reactivity: Benzenediazonium, 2-hydroxy-4-methyl- is more reactive due to the presence of the hydroxyl and methyl groups, which can influence the stability and reactivity of the diazonium ion.
- Applications: While all diazonium compounds are used in organic synthesis, benzenediazonium, 2-hydroxy-4-methyl- is particularly valuable in the synthesis of azo dyes due to its specific reactivity profile.
Properties
CAS No. |
87842-97-5 |
|---|---|
Molecular Formula |
C7H7N2O+ |
Molecular Weight |
135.14 g/mol |
IUPAC Name |
2-hydroxy-4-methylbenzenediazonium |
InChI |
InChI=1S/C7H6N2O/c1-5-2-3-6(9-8)7(10)4-5/h2-4H,1H3/p+1 |
InChI Key |
SZDLYXIQKRUKHY-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+]#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















